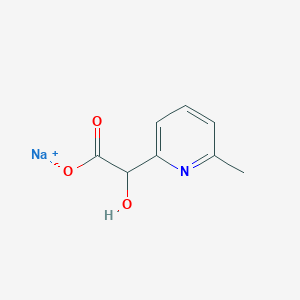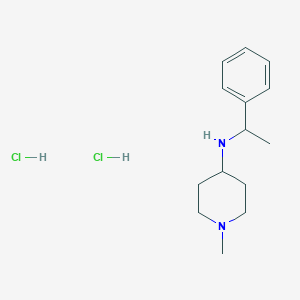
Sodium;2-hydroxy-2-(6-methylpyridin-2-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium;2-hydroxy-2-(6-methylpyridin-2-yl)acetate is a chemical compound with the molecular formula C8H8NNaO3. It is a sodium salt formed from 2-hydroxy-2-(6-methylpyridin-2-yl)acetic acid. This compound is known for its ability to form complexes with metal ions, making it a valuable chelating agent in various industrial applications .
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various proteins and enzymes in the body .
Mode of Action
It’s known that this compound can form complexes with metal ions, suggesting it may act as a chelating agent. This interaction could potentially alter the activity of metal-dependent enzymes or proteins, leading to changes in cellular processes.
Biochemical Pathways
Pharmacokinetics
The compound’s sodium salt form suggests it may be water-soluble, which could influence its absorption and distribution within the body .
Result of Action
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium;2-hydroxy-2-(6-methylpyridin-2-yl)acetate typically involves the reaction of 6-methylpyridine-2-carboxylic acid with chloroacetic acid and sodium hydroxide. The reaction proceeds under controlled conditions, often involving heating and stirring to ensure complete reaction. The resulting product is then purified through crystallization or chromatography to obtain the desired compound in high purity .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and purification systems to handle large quantities of reactants and products. The compound is typically produced as a white crystalline powder, which is then packaged and distributed for various applications .
Chemical Reactions Analysis
Types of Reactions
Sodium;2-hydroxy-2-(6-methylpyridin-2-yl)acetate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: It can also undergo reduction reactions, although these are less common.
Substitution: The compound is known to participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcome .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation reactions may yield various oxidized derivatives, while substitution reactions can produce a range of substituted products .
Scientific Research Applications
Sodium;2-hydroxy-2-(6-methylpyridin-2-yl)acetate has several scientific research applications, including:
Biology: The compound is investigated for its potential biological activities, including antioxidant and anti-inflammatory effects.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diseases involving metal ion imbalances.
Comparison with Similar Compounds
Similar Compounds
Sodium;2-hydroxy-2-(5-methylpyridin-2-yl)acetate: This compound is similar in structure but has a methyl group at the 5-position instead of the 6-position.
2-Hydroxy-6-methylpyridine: This compound lacks the sodium salt component but shares the core pyridine structure with a hydroxyl and methyl group.
Uniqueness
Sodium;2-hydroxy-2-(6-methylpyridin-2-yl)acetate is unique due to its specific structural configuration, which allows it to form stable complexes with metal ions. This property makes it particularly valuable as a chelating agent in various applications, distinguishing it from other similar compounds .
Properties
IUPAC Name |
sodium;2-hydroxy-2-(6-methylpyridin-2-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3.Na/c1-5-3-2-4-6(9-5)7(10)8(11)12;/h2-4,7,10H,1H3,(H,11,12);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFJCQRMPQGNMHL-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)C(C(=O)[O-])O.[Na+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8NNaO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2413876-65-8 |
Source


|
| Record name | sodium 2-hydroxy-2-(6-methylpyridin-2-yl)acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[3-(benzyloxy)phenyl]-2-(thiophen-2-yl)prop-2-enoic acid](/img/structure/B2952772.png)
![N-[4-({[(2,6-difluorophenyl)methyl]carbamoyl}methyl)-1,3-thiazol-2-yl]-3,4-dimethoxybenzamide](/img/structure/B2952773.png)

![2-[8-[(2-Ethylpiperidin-1-yl)methyl]-1,3-dimethyl-2,6-dioxopurin-7-yl]acetamide](/img/structure/B2952776.png)
![(E)-3-(3,4-Dichloroanilino)-1-[2-(3,5-diphenylpyrazol-1-yl)-4-methyl-1,3-thiazol-5-yl]prop-2-en-1-one](/img/structure/B2952779.png)
![N-(5-{[(cyclopentylcarbamoyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-2H-1,3-benzodioxole-5-carboxamide](/img/structure/B2952780.png)




![{3-[(4-acetylpiperazinyl)sulfonyl]phenyl}-N-(3-pyridylmethyl)carboxamide](/img/structure/B2952789.png)
![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3,3,3-trifluoropropane-1-sulfonamide](/img/structure/B2952790.png)
